4-(benzenesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide
Description
4-(Benzenesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide is a synthetic small molecule featuring a naphthothiazole core fused with a benzenesulfonyl-substituted butanamide side chain.
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c24-19(11-6-14-28(25,26)16-8-2-1-3-9-16)22-21-23-20-17-10-5-4-7-15(17)12-13-18(20)27-21/h1-5,7-10H,6,11-14H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWJQWSJDVPOJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)CCCS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions using benzenesulfonyl chloride and a suitable base.
Coupling with Naphthothiazole: The final step involves coupling the thiazole derivative with a naphthothiazole moiety under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the benzenesulfonyl group may yield the corresponding sulfonamide .
Scientific Research Applications
4-(benzenesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The benzenesulfonyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound differs from analogs in the following ways:
Key Observations :
- Pharmacophore Requirements : The N'-hydroxymethanimidamide group in 4c and derivatives (e.g., 4k) is essential for MtMetAP inhibition, as its removal (e.g., in analogs 3n, 3o) abolishes activity . The target compound’s benzenesulfonyl group may serve a different role, such as enhancing stability or altering binding kinetics.
- Substituent Effects : Methoxy groups on the naphthothiazole A-ring (e.g., 4b, 4c) improve MtMetAP inhibition, likely due to electron-donating effects that enhance target interaction . The target compound lacks such substituents but includes a sulfonyl group, which is electron-withdrawing and may influence binding differently.
Biological Activity
4-(benzenesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes:
- A benzenesulfonyl moiety.
- A naphtho[1,2-d][1,3]thiazole ring system.
- An amide functional group.
The molecular formula is with a molecular weight of approximately 320.39 g/mol.
Preliminary studies suggest that the compound may exhibit several mechanisms of action:
- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit specific proteases and kinases, which could be a potential mechanism for this compound as well.
- Antimicrobial Properties : It is hypothesized that the compound may interfere with biochemical pathways in target organisms, leading to antimicrobial effects.
Anticancer Activity
Research indicates that derivatives of benzenesulfonamide compounds can exhibit significant anticancer properties. For instance:
- Selectivity Against Cancer Cells : In vitro studies have demonstrated that certain benzenesulfonamide derivatives selectively inhibit triple-negative breast cancer (TNBC) cell lines without affecting normal cells. IC50 values for related compounds ranged from 2 to 3 μM .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound A | 2.5 | MDA-MB-231 |
| Compound B | 3.0 | SUM-159 |
Antimicrobial Activity
While specific data on this compound is limited, related compounds have shown promising antimicrobial activity. For example:
- Compounds containing sulfonamide groups often display broad-spectrum antibacterial properties by inhibiting bacterial folate synthesis.
Study on Related Compounds
A study focusing on naphtho[1,2-b]furan derivatives found that modifications at the para position of the benzenesulfonamide significantly affected bioactivity against TNBC cells . This suggests that structural modifications can enhance or reduce biological activity.
Efficacy in Biological Assays
In assays designed to measure cytotoxicity and selectivity against cancer cell lines:
- Compounds with larger substituents on the naphthalene ring exhibited reduced activity compared to simpler structures.
| Compound | Selectivity Index | Observations |
|---|---|---|
| Compound X | >10 | High selectivity for cancer cells |
| Compound Y | <5 | Lower selectivity; affects normal cells |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
